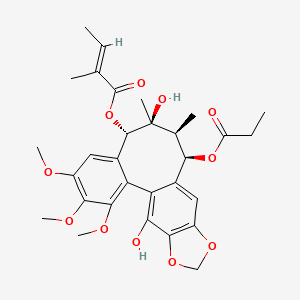
PropinquaninC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PropinquaninC is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PropinquaninC typically involves a series of well-defined chemical reactions. One common method includes the use of a Pechini process, which is an alternate approach to the sol-gel method. This process involves the formation of a polymeric precursor that is subsequently calcined to yield the desired compound . The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of supercritical methods, such as those employed in the preparation of graphene oxide-doped silica aerogels, can also be adapted for the production of this compound . These methods ensure high efficiency and scalability, making them suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: PropinquaninC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
PropinquaninC has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it serves as a probe for studying cellular processes. In medicine, this compound is being investigated for its potential therapeutic properties, including its role in targeting specific molecular pathways. Industrially, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of PropinquaninC involves its interaction with specific molecular targets within cells. It is known to interfere with certain enzymatic pathways, leading to alterations in cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may modulate the activity of key enzymes involved in metabolic processes .
Propiedades
Fórmula molecular |
C30H36O11 |
|---|---|
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
[(8S,9S,10S,11R)-9,19-dihydroxy-3,4,5-trimethoxy-9,10-dimethyl-11-propanoyloxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C30H36O11/c1-9-14(3)29(33)41-28-17-12-18(35-6)26(36-7)27(37-8)22(17)21-16(11-19-25(23(21)32)39-13-38-19)24(40-20(31)10-2)15(4)30(28,5)34/h9,11-12,15,24,28,32,34H,10,13H2,1-8H3/b14-9+/t15-,24+,28-,30-/m0/s1 |
Clave InChI |
PZUOREBOSWXUHX-LREYAPOGSA-N |
SMILES isomérico |
CCC(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)O)OC)OC)OC)OC(=O)/C(=C/C)/C)(C)O)C |
SMILES canónico |
CCC(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)O)OC)OC)OC)OC(=O)C(=CC)C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


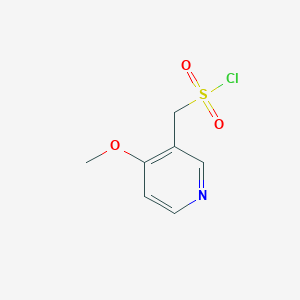
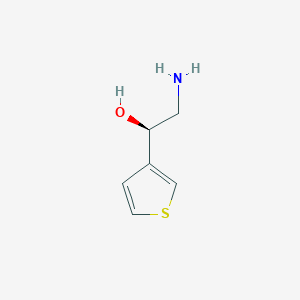
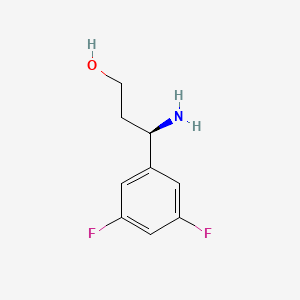
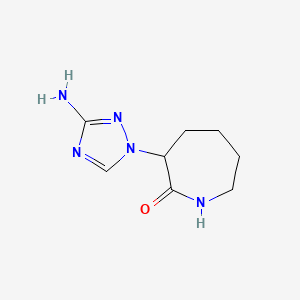
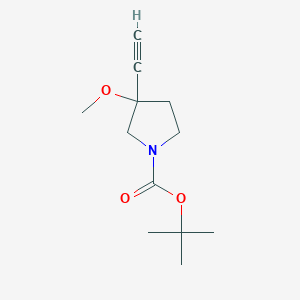
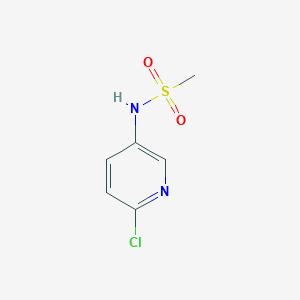
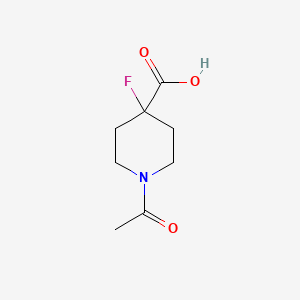
![tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13061139.png)
![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)

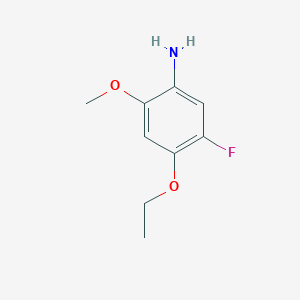
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)

